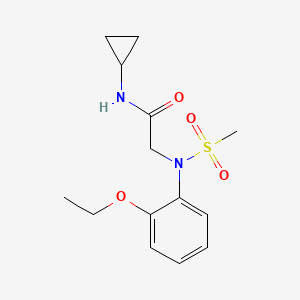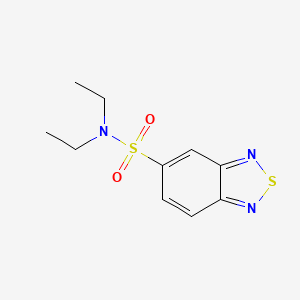
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications. MeOPP has been found to possess a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.
作用機序
The exact mechanism of action of 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been found to modulate the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been found to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been found to modulate the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, the development of new analogs of 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine with improved pharmacological properties could also be a promising area of research.
In conclusion, 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It possesses a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacological properties.
合成法
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized by the reaction of 1-(3-methoxybenzoyl)piperazine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine as a white crystalline solid.
科学的研究の応用
1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects. 1-(3-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-8-6-16(7-9-17)20-10-12-21(13-11-20)19(22)15-4-3-5-18(14-15)24-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGHFIIEXZLHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)
![1,3-benzodioxole-5-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5701879.png)
![1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5701882.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)
![1-(2-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5701892.png)

![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)
![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)




![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)